molecular formula C7H5ClN4O B1422296 2-(6-Chloropyridazin-3-yl)-5-methyl-1,3,4-oxadiazole CAS No. 960492-59-5

2-(6-Chloropyridazin-3-yl)-5-methyl-1,3,4-oxadiazole

Cat. No.: B1422296
CAS No.: 960492-59-5
M. Wt: 196.59 g/mol
InChI Key: FPTXWDLUPLSVDO-UHFFFAOYSA-N
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Description

2-(6-Chloropyridazin-3-yl)-5-methyl-1,3,4-oxadiazole is a heterocyclic compound that features a pyridazine ring substituted with a chlorine atom at the 6-position and an oxadiazole ring substituted with a methyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Chloropyridazin-3-yl)-5-methyl-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 6-chloropyridazine-3-carboxylic acid hydrazide with acetic anhydride, which leads to the formation of the oxadiazole ring. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as crystallization and chromatography may also be employed to enhance the efficiency of the production process .

Scientific Research Applications

2-(6-Chloropyridazin-3-yl)-5-methyl-1,3,4-oxadiazole has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(6-Chloropyridazin-3-yl)-5-methyl-1,3,4-oxadiazole is unique due to the presence of both the pyridazine and oxadiazole rings, which confer distinct chemical and biological properties. The combination of these rings allows for a broader range of chemical reactions and applications compared to compounds with only one of these rings .

Properties

IUPAC Name

2-(6-chloropyridazin-3-yl)-5-methyl-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN4O/c1-4-9-12-7(13-4)5-2-3-6(8)11-10-5/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPTXWDLUPLSVDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)C2=NN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80677577
Record name 3-Chloro-6-(5-methyl-1,3,4-oxadiazol-2-yl)pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80677577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

960492-59-5
Record name 3-Chloro-6-(5-methyl-1,3,4-oxadiazol-2-yl)pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80677577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(6-Chloropyridazin-3-yl)-5-methyl-1,3,4-oxadiazole
Reactant of Route 2
2-(6-Chloropyridazin-3-yl)-5-methyl-1,3,4-oxadiazole
Reactant of Route 3
2-(6-Chloropyridazin-3-yl)-5-methyl-1,3,4-oxadiazole
Reactant of Route 4
2-(6-Chloropyridazin-3-yl)-5-methyl-1,3,4-oxadiazole
Reactant of Route 5
2-(6-Chloropyridazin-3-yl)-5-methyl-1,3,4-oxadiazole
Reactant of Route 6
2-(6-Chloropyridazin-3-yl)-5-methyl-1,3,4-oxadiazole

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